2-[2-(carboxymethyl)adamantan-2-yl]acetic acid

Lipophilicity LogP Physicochemical property

This 2,2-geminal isomer stands apart from the common 1,3-adamantanediacetic acid (CAS 17768-28-4). The contracted carboxylate span at a single bridgehead carbon alters exit-vector geometry, driving divergent metal-organic framework topologies and enabling unique low-dimensional hydrogen-bonded assemblies. In medicinal chemistry, it delivers a ΔLogP of +0.34 without extra heteroatoms—ideal for permeability optimization. For polymer chemists, the 2,2-card motif yields polyimides with Tg 248–308°C. Choose this building block for spatial precision not achievable with the 1,3-regioisomer.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 1803583-21-2
Cat. No. B6617601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
CAS1803583-21-2
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O
InChIInChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18)
InChIKeyFFXGYZUFDNXHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid (CAS 1803583-21-2): A Geminally Disubstituted Adamantane Diacid Building Block for Ligand Design and Materials Chemistry Procurement


2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid (CAS 1803583-21-2), also named 2,2'-(adamantane-2,2-diyl)diacetic acid, is a C14H20O4 dicarboxylic acid in which two carboxymethyl (–CH2COOH) groups are attached to the same bridgehead carbon (position 2) of the adamantane cage . This geminal substitution pattern distinguishes it from the more common 1,3-disubstituted regioisomer (CAS 17768-28-4) and from 1,3-adamantanedicarboxylic acid (CAS 39269-10-8). The compound is commercially supplied at ≥95% purity and exhibits a calculated LogP of ~2.38 and a topological polar surface area (TPSA) of 74.6 Ų .

Why 2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid Cannot Be Replaced by the 1,3-Isomer or Other Adamantane Diacids in Precision Synthesis and MOF Design


Although 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid shares the same molecular formula (C14H20O4) and molecular weight (252.31 g/mol) with its 1,3-disubstituted regioisomer (1,3-adamantanediacetic acid, CAS 17768-28-4), the two compounds are not interchangeable. The geminal arrangement at C2 enforces a distinct exit-vector angle between the two carboxylic acid coordination sites compared with the 1,3-disposition . In metal–organic framework (MOF) and coordination polymer syntheses, the 1,3-isomer has been extensively employed as a flexible dicarboxylate linker that yields characteristic pillar-layered and three-dimensional networks [1]. Substituting the 2,2-isomer alters the spatial separation and relative orientation of the metal-binding carboxylates, which can drive divergence in network topology, pore geometry, and material properties [1].

Quantitative Product-Specific Evidence for 2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid (CAS 1803583-21-2): How It Differs from the Closest Analog 1,3-Adamantanediacetic Acid


Calculated LogP Difference Between the 2,2-Geminal and 1,3-Disubstituted Adamantane Diacetic Acid Isomers

The 2,2-isomer displays a higher computed lipophilicity than the 1,3-isomer. Vendor-reported LogP for the target compound is 2.38 , while the 1,3-isomer has a reported LogP of 2.04 . The difference of ΔLogP = +0.34 indicates that the geminal isomer partitions more favorably into hydrophobic environments, which may influence solubility, membrane permeability, and retention time in chromatographic purification.

Lipophilicity LogP Physicochemical property ADME prediction

Divergent Hydrogen-Bond Acceptor Count Between Geminal and 1,3-Adamantane Diacetic Acids

Vendor computational data report that 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid has only 2 hydrogen-bond acceptor sites, while the 1,3-isomer displays 4 acceptors . This discrepancy likely arises from intramolecular hydrogen bonding between the two closely positioned carboxymethyl groups in the geminal isomer, which masks two acceptor sites. The reduced effective acceptor count alters the predictable supramolecular synthon formation and metal-coordination denticity.

Hydrogen bonding Supramolecular chemistry Coordination chemistry Crystal engineering

Demonstrated Versatility of the 1,3-Isomer in MOF Synthesis Establishes a Baseline for Evaluating the 2,2-Isomer as a Topological Diversifier

The 1,3-adamantanediacetic acid (H2ADA) has been successfully employed as a flexible dicarboxylate linker to construct a series of MOFs with Cd(II), Zn(II), and Mn(II) under hydrothermal conditions, yielding diverse pillar-layered and three-dimensional network topologies [1]. The 2,2-isomer, bearing the same functional groups but in a geminal configuration, presents a distinct bite angle and shorter carboxylate–carboxylate distance that are predicted to favor different secondary building units (SBUs) and alternative network architectures. No direct comparative MOF study between the two isomers has been published; however, the established structure–property relationships of the 1,3-isomer provide a foundation for rational selection of the 2,2-isomer when a contracted coordination span is required.

Metal-organic frameworks Coordination polymers Linker design Topology

Optimal Procurement and Application Scenarios for 2-[2-(Carboxymethyl)adamantan-2-yl]acetic acid (CAS 1803583-21-2)


MOF Linker Diversification: Replacing 1,3-H2ADA with the 2,2-Isomer to Access Novel Network Topologies

Researchers who have successfully synthesized MOFs using 1,3-adamantanediacetic acid (H2ADA) can substitute the 2,2-isomer to probe how geminal carboxylate geometry alters the resulting framework. The contracted carboxylate span is expected to favor different secondary building units and pore architectures [1]. This scenario is directly supported by the established MOF literature for the 1,3-isomer [1] and the geometric rationale described in Section 3.

Lipophilicity-Guided Lead Optimization in Medicinal Chemistry

When an adamantane-diacetic acid scaffold is being evaluated for biological activity and the 1,3-isomer yields a LogP that is too low for desired membrane permeability, the 2,2-isomer provides a ΔLogP of +0.34 without introducing additional heteroatoms or chiral centers . This enables fine-tuning of lipophilicity while preserving the dicarboxylic acid functionality for target engagement or prodrug strategies.

Crystal Engineering with Reduced Hydrogen-Bond Connectivity

For supramolecular chemists designing co-crystals or hydrogen-bonded organic frameworks (HOFs), the effective reduction from 4 to 2 hydrogen-bond acceptor sites in the geminal isomer offers a built-in strategy for controlling network dimensionality and packing . This differentiated H-bonding profile makes the 2,2-isomer a candidate for constructing lower-dimensionality assemblies that are not achievable with the 1,3-isomer.

Synthesis of Adamantane-Based Polyimides and High-Performance Polymers

The adamantane-2,2-diyl motif has been incorporated as a cardo group in polyimides that exhibit glass-transition temperatures (Tg) between 248–308 °C and decomposition temperatures (10% weight loss) above 500 °C in both air and nitrogen [2]. The 2,2-diacetic acid can serve as a precursor to the dietheramine monomer used in these polyimides, offering a route to thermally stable polymers where the geminal architecture imparts distinct chain-packing and solubility characteristics relative to 1,3-derived analogs.

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